3,4-diamino-1-benzyl-1H-pyridin-2-one
Description
Properties
CAS No. |
705280-54-2 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3,4-diamino-1-benzylpyridin-2-one |
InChI |
InChI=1S/C12H13N3O/c13-10-6-7-15(12(16)11(10)14)8-9-4-2-1-3-5-9/h1-7H,8,13-14H2 |
InChI Key |
LWVKIFIAYIEWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C(C2=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2023/39) discloses several pyrido[1,2-a]pyrimidin-4-one derivatives with structural and functional similarities to 3,4-diamino-1-benzyl-1H-pyridin-2-one . Key compounds include:
| Compound ID | Core Structure | Substituents | Potential Pharmacological Relevance |
|---|---|---|---|
| 1 | Pyrido[1,2-a]pyrimidin-4-one | 2-(1,3-Benzodioxol-5-yl), 7-(piperazin-1-yl) | Kinase inhibition, CNS targeting |
| 2 | Pyrido[1,2-a]pyrimidin-4-one | 2-(1,3-Benzodioxol-5-yl), 7-(4-methylpiperazin-1-yl) | Enhanced solubility/metabolic stability |
| 3 | Pyrido[1,2-a]pyrimidin-4-one | 2-(1,3-Benzodioxol-5-yl), 7-[(3R)-3-methylpiperazin-1-yl] | Stereospecific binding affinity |
| 4 | Pyrido[1,2-a]pyrimidin-4-one | 2-(1,3-Benzodioxol-5-yl), 7-[(3R,5S)-3,5-dimethylpiperazin-1-yl] | Reduced off-target effects |
Key Structural Differences :
- Substituents: The benzyl and diamino groups in this compound are replaced with a benzodioxol group and piperazine derivatives in the patent compounds. This substitution likely enhances metabolic stability and target selectivity.
- Amino Group Positioning: The 3,4-diamino configuration in the target compound contrasts with the 7-position piperazine substitutions in the patent derivatives, suggesting divergent binding modes.
Functional Comparisons
Bioactivity Profiles
- This compound: Limited data exist, but its amino groups may facilitate interactions with ATP-binding pockets in kinases or nucleic acids.
- Patent Compounds : The benzodioxol group (electron-rich aromatic system) and piperazine substituents (basic nitrogen for solubility and H-bonding) suggest optimized kinase inhibition. For example, methylated piperazines (Compounds 2–4) may improve blood-brain barrier penetration for CNS applications .
Pharmacokinetic Properties
- Metabolic Stability : Piperazine methylation (Compounds 2–4) reduces susceptibility to oxidative metabolism, a common issue with unsubstituted piperazines.
Preparation Methods
Ultrasonic-Assisted Synthesis
A prominent method involves a one-pot multicomponent reaction under ultrasonic irradiation. A mixture of ketones, malononitrile, ethyl cyanoacetate, and hydrazine hydrate undergoes cyclization and tautomerization to yield the target compound. This approach leverages ultrasonic energy to accelerate reaction kinetics, achieving yields of 74–82% within 4–5 hours. The protocol eliminates the need for intermediate isolation, enhancing scalability. Key advantages include:
Chemoselective Multicomponent Strategy
Alternative multicomponent routes utilize aldehydes, malononitrile, and primary amines in methanol with 20 mol% DMAP. For example, 4-chlorobenzaldehyde reacts with malononitrile and cyclohexylamine to form 2-amino-6-(cyclohexylamino)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile, which is further functionalized to introduce the benzyl and amino groups. This method highlights chemoselectivity, favoring pyridine over dihydropyridine formation, with yields up to 87%.
Cyclization of Diaminopyridine Intermediates
Zinc Triflate-Catalyzed Cyclization
3,4-Diaminopyridine serves as a key precursor. Reaction with aryl aldehydes (e.g., 4-methoxybenzaldehyde) in methanol catalyzed by zinc triflate at reflux yields 2-substituted imidazo[4,5-c]pyridines. Optimized conditions (20 mol% catalyst, 4–5 hours) achieve 81–85% yields. The mechanism involves:
Acid-Catalyzed Rearrangements
Quinoxalin-2-ones rearrange in H2SO4 with 5,6-diamino-2-mercaptopyrimidin-4-ol to form benzimidazole-fused pyridinones. This ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism constructs both heterocyclic rings in one step, though yields are moderate (50–65%).
Reductive Amination and Functional Group Modifications
Nitro Group Reduction
Nitro intermediates are reduced to amines using Na2S2O4 or catalytic hydrogenation. For instance, 3-nitro-1-benzylpyridin-2-one undergoes reduction with Pd/C (10 wt%) in ethanol at 50°C, achieving >95% conversion. Challenges include catalyst deactivation by halogens, necessitating excess reagent.
Methylation Strategies
Patent literature describes methylating agents like dimethyl sulfate for N-alkylation. In a representative procedure, 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine reacts with dimethyl sulfate in acetone, yielding 95% pure product after recrystallization. This method is scalable and avoids hazardous reagents.
Catalytic Systems and Solvent Effects
Role of DMAP and Zinc Triflate
4-Dimethylaminopyridine (DMAP) and zinc triflate emerge as critical catalysts. DMAP facilitates nucleophilic substitutions in multicomponent reactions, while zinc triflate enhances cyclization rates via Lewis acid activation. Solvent screening reveals methanol optimal for solubility and reaction efficiency.
Solvent Optimization
Polar aprotic solvents (e.g., DMF, DMSO) improve yields in reductive amination but complicate purification. Methanol and ethanol balance reactivity and ease of isolation, making them preferred for large-scale synthesis.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Ultrasonic multicomponent | Malononitrile, hydrazine hydrate | Ultrasonic, RT | 74–82% | Rapid, scalable, no intermediates |
| Zinc triflate cyclization | 3,4-Diaminopyridine, aldehydes | Reflux, methanol | 81–85% | High chemoselectivity, mild conditions |
| Dimethyl sulfate methylation | Dimethyl sulfate, acetone | 50°C, 6 hours | 90–95% | High purity, avoids hazardous byproducts |
| Na2S2O4 reduction | Sodium dithionite, ethanol | 80°C, 3 hours | 70–75% | Cost-effective, simple setup |
Mechanistic Insights and Challenges
Tautomerization and Cyclization
In one-pot syntheses, tautomerization of intermediates like enaminonitriles is critical. For example, Knoevenagel adducts from aldehydes and malononitrile tautomerize to form cyclic intermediates, which subsequently cyclize. Competing pathways (e.g., dihydropyridine vs. pyridine formation) are controlled by steric and electronic factors.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4-diamino-1-benzyl-1H-pyridin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves condensation of benzylamine with a substituted pyridinone precursor under reflux conditions. For example, a modified Biginelli-like reaction (as seen in 3,4-dihydropyrimidin-2(1H)-one syntheses) could be adapted by replacing urea with guanidine derivatives to introduce the amino groups . Optimization should focus on solvent selection (e.g., ethanol or acetonitrile), catalyst loading (e.g., acidic or metal-based catalysts), and temperature control (80–120°C). Monitoring via TLC and adjusting stoichiometry of reactants (1:1.2 molar ratio of benzylamine to precursor) can improve yield .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm for -CH- and aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~245 for CHNO).
- HPLC : Utilize a C18 column with a buffer solution (e.g., ammonium acetate pH 6.5, as in pharmacopeial methods) and UV detection at 254 nm to assess purity (>95%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Test solubility in polar (water, DMSO) and non-polar solvents (dichloromethane, ethyl acetate). Pyridinone derivatives often show limited aqueous solubility but dissolve in DMSO (10–20 mg/mL). Stability studies should include:
- pH dependence : Assess degradation via HPLC in buffers (pH 2–9) at 25°C and 40°C over 72 hours.
- Light sensitivity : Store samples in amber vials and monitor for photodegradation .
Advanced Research Questions
Q. How can electronic effects of substituents on the pyridinone ring influence reactivity in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the 3- and 4-amino groups. Experimentally, compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids (e.g., electron-withdrawing vs. donating groups). Monitor reaction progress via F NMR if fluorinated reagents are used .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility : Replicate assays (e.g., enzyme inhibition) under standardized conditions (IC measurements with triplicate runs).
- Control experiments : Verify compound integrity post-assay via LC-MS to rule out degradation.
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to kinases or GPCRs. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds between amino groups and active-site residues (e.g., Asp86 in a kinase target) .
Q. What advanced purification techniques address challenges in isolating this compound from by-products?
- Methodological Answer : Employ preparative HPLC with a gradient elution (water:acetonitrile 95:5 to 60:40 over 30 min) to separate polar by-products. Alternatively, use recrystallization from ethanol/water (7:3 v/v) at 4°C to isolate high-purity crystals .
Q. How to design a structure-activity relationship (SAR) study comparing this compound with its analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
